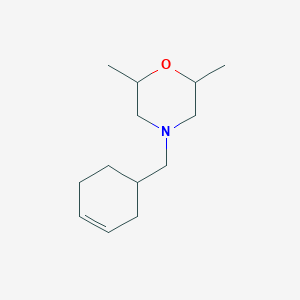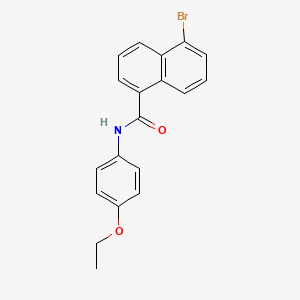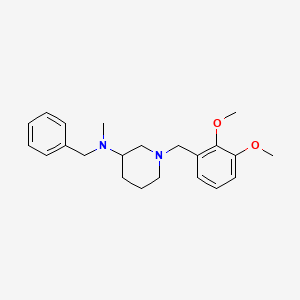
4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine, also known as CXM, is a compound that belongs to the class of morpholine derivatives. CXM has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mechanism of Action
The mechanism of action of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine involves the inhibition of the release of glutamate by blocking the voltage-gated calcium channels in presynaptic neurons. This inhibition of glutamate release leads to a decrease in synaptic transmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has been found to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the release of glutamate, 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has also been found to have an inhibitory effect on the release of other neurotransmitters such as acetylcholine and dopamine. 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has also been found to have an analgesic effect, reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine is its selectivity for voltage-gated calcium channels in presynaptic neurons, which makes it a useful tool for studying the role of calcium channels in synaptic transmission. However, one limitation of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine is its relatively low potency, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine. One area of research could be the development of more potent analogs of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine that could be used in experiments where higher potency is required. Another area of research could be the investigation of the potential therapeutic applications of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, future research could focus on the development of new techniques for the synthesis and purification of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine to improve its yield and purity.
Synthesis Methods
The synthesis of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine involves the reaction of 3-cyclohexen-1-ylmethanol with 2,6-dimethylmorpholine in the presence of a catalyst. The reaction yields 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine as a white crystalline solid. The purity of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine can be improved through recrystallization or other purification techniques.
Scientific Research Applications
4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter that is involved in synaptic transmission in the central nervous system. This inhibition of glutamate release has been found to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
4-(cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-4,11-13H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCMGHIEFHYABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-[1-(3-phenylpropanoyl)-3-piperidinyl]propanamide](/img/structure/B6047232.png)
![1-[1-({1-[3-(methylthio)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6047243.png)
![4-[(5-bromo-2-hydroxy-3-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6047254.png)
![(2E)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)acrylamide](/img/structure/B6047261.png)
![6-{1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6047265.png)

![ethyl 4-(aminocarbonyl)-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6047269.png)


![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-5-carboxamide](/img/structure/B6047281.png)
![7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047285.png)
![7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane](/img/structure/B6047293.png)
![2-(2-phenylethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6047299.png)
